3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea
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Overview
Description
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety and a difluorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Intermediate: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Alkylation: The benzo[b]thiophene intermediate is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Urea Formation: The final step involves the reaction of the alkylated benzo[b]thiophene with 2,6-difluoroaniline in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-3-yl)-3-(2,6-difluorophenyl)urea: Lacks the propan-2-yl group.
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-phenylurea: Lacks the difluoro substituents on the phenyl ring.
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,4-difluorophenyl)urea: Has different positions of the fluorine atoms on the phenyl ring.
Uniqueness
3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea is unique due to the specific combination of the benzo[b]thiophene moiety, the propan-2-yl group, and the 2,6-difluorophenyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-11(9-12-10-24-16-8-3-2-5-13(12)16)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISDWLHMXCJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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